molecular formula C16H15ClO5S B3154576 {[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid CAS No. 779329-01-0

{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid

Cat. No. B3154576
CAS RN: 779329-01-0
M. Wt: 354.8 g/mol
InChI Key: MREHKHMPXVGCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yloxy}acetic acid, also known as 5-CESBA, is a compound with a wide range of applications in scientific research. It is an organosulfur compound that is used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological processes. 5-CESBA has several advantages over other reagents and catalysts, including its low toxicity, high reactivity, and low cost. It is also highly versatile, being used in a variety of laboratory experiments and research applications.

Scientific Research Applications

{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid is a versatile compound that is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological processes. It is also used as a substrate in biocatalysis, as a reagent in the synthesis of peptides, and in the synthesis of other organosulfur compounds. Additionally, it is used in the synthesis of polymers, as a catalyst for the hydrolysis of esters, and as a reagent in the synthesis of pharmaceuticals.

Mechanism Of Action

The mechanism of action of {[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid is not fully understood. However, it is believed to act as an electrophile in organic synthesis reactions, as a nucleophile in the hydrolysis of esters, and as a catalyst in biochemical and physiological processes. Additionally, it is believed to act as a proton acceptor in peptide synthesis reactions and as a proton donor in the synthesis of other organosulfur compounds.
Biochemical and Physiological Effects
{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and anti-oxidant effects, as well as anti-cancer and anti-microbial effects. Additionally, it has been shown to have immunomodulatory and anti-viral effects. Furthermore, it has been demonstrated to have anti-allergic and anti-fungal effects, as well as anti-diabetic and anti-hyperlipidemic effects.

Advantages And Limitations For Lab Experiments

The use of {[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid in laboratory experiments has several advantages. It is a low-cost and low-toxicity reagent and catalyst, making it safe to use in laboratory experiments. Additionally, it is highly reactive and versatile, making it suitable for a variety of research applications. However, it is important to note that {[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid is not suitable for all laboratory experiments, as it is not stable in aqueous solutions and is not suitable for long-term storage.

Future Directions

There are several potential future directions for the use of {[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid in scientific research. It could be used in the synthesis of more complex organosulfur compounds, such as polysulfides and sulfonamides. Additionally, it could be used to develop more efficient and cost-effective catalysts for organic synthesis reactions. Furthermore, it could be used to develop new and improved methods for the synthesis of peptides and pharmaceuticals. Finally, it could be used to develop new and improved methods for the hydrolysis of esters.

properties

IUPAC Name

2-[4-chloro-2-(4-ethylsulfonylphenyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5S/c1-2-23(20,21)13-6-3-11(4-7-13)14-9-12(17)5-8-15(14)22-10-16(18)19/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREHKHMPXVGCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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